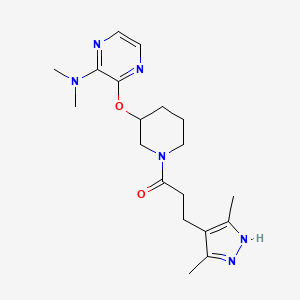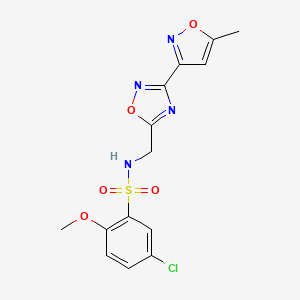![molecular formula C11H12N2O2 B3009113 Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate CAS No. 2279123-32-7](/img/structure/B3009113.png)
Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine . This compound further reacts with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these compounds was confirmed by X-ray structural analysis .Molecular Structure Analysis
The molecular structure of “Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate” was established on the basis of X-ray structural analysis . The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeded with a substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Chemical Reactions Analysis
The chemical reactions of this compound involve the interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine . This leads to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt .Scientific Research Applications
- Specific Application : 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide (a derivative of our compound) demonstrated antimicrobial activity against Staphylococcus aureus at concentrations of 2700 and 675 μg/ml .
- Methodology : The main literature method involves condensation of substituted 2-aminopyridines with α-halo ketones, followed by carboxymethylation to yield imidazo[1,2-a]pyridin-3-yl-acetic acids .
- Example : Compound 3a exhibited interactions with PI3Kα enzyme, suggesting potential anticancer properties .
Antimicrobial Properties
Medicinal Chemistry
Fluorescent Probes
Chemical Synthesis
Anticancer Research
Other Applications
Mechanism of Action
Target of Action
Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their broad spectrum of biological activity . These compounds have been proposed for the treatment of various diseases such as cancer , cardiovascular diseases , and Alzheimer’s disease . They are also used as antibacterial , antifungal , and anti-inflammatory drugs .
Mode of Action
For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the gastric H+/K±ATPase, which is implicated in the treatment of ulcers .
Biochemical Pathways
It is known that imidazo[1,2-a]pyridine derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activity . For instance, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the phosphatidylinositol-3-kinases (PI3K) pathway, which is involved in cell growth and survival .
Pharmacokinetics
The synthesis of imidazo[1,2-a]pyridines has been reported to be compatible with a broad range of functional groups , suggesting that these compounds may have favorable pharmacokinetic properties.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activities, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activities .
properties
IUPAC Name |
methyl 2-(2-methylimidazo[1,2-a]pyridin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-9(7-11(14)15-2)13-6-4-3-5-10(13)12-8/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIWGFMUVRECFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B3009032.png)

![1-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B3009035.png)

![2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(3-chlorophenyl)pyridazin-3(2H)-one](/img/structure/B3009038.png)



![1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B3009045.png)




![2-{[2-Chloro-5-(Trifluoromethyl)phenyl]amino}-5-Methoxybenzoic Acid](/img/structure/B3009053.png)